molecular formula C20H27NO5 B132005 Kobutimycin B CAS No. 145458-92-0

Kobutimycin B

Cat. No. B132005
M. Wt: 361.4 g/mol
InChI Key: UHLRWDQYLLEDGJ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kobutimycin B is a novel antibiotic produced by Streptomyces kobuchizimensis that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Due to its unique chemical structure and mechanism of action, kobutimycin B has attracted considerable attention from the scientific community as a potential therapeutic agent and research tool.

Scientific Research Applications

Antibiotic Efficacy and Use

Kobutimycin B, like its counterparts in the family of polymyxins, has been a subject of interest due to its potential as an antibiotic. The Prato Polymyxin Consensus highlights the growing use of polymyxins like colistin and polymyxin B against multidrug-resistant Gram-negative bacteria, reflecting the potential applications of Kobutimycin B in similar contexts. The conference emphasized the need for better understanding of polymyxin-based combination therapy, comparing colistin versus polymyxin B, and investigating pharmacokinetics in special patient populations, indicating areas where Kobutimycin B might also be relevant (Nation et al., 2015).

Fermentation and Production Optimization

Rifamycin B, a compound similar to Kobutimycin B in its function as an antibiotic, has been the focus of studies like the optimization of its fermentation process. The use of machine learning approaches to optimize the medium composition for Rifamycin B production could be paralleled in the production of Kobutimycin B, suggesting potential methods to enhance its yield and efficiency (Bapat & Wangikar, 2004).

Biochemical and Molecular Studies

Kobutimycin B, as part of the macrocyclic antibiotics class, can be studied in the context of its biochemical properties and interactions with biomolecules. For example, studies on rifamycin B, another macrocyclic antibiotic, have investigated its binding to and inhibition of DNA polymerase, suggesting similar avenues of research for Kobutimycin B in understanding its molecular interactions and mechanisms of action (Armstrong, Rundlett, & Reid, 1994).

Applications in Disease Models

Research on antibiotics like bleomycin has shed light on their roles in inducing lung fibrosis in animal models, mirroring human chemotherapy effects. Such studies can inform potential research on Kobutimycin B, particularly in understanding its effects in biological systems and disease models, offering insights into its therapeutic potential and side effects (Della Latta et al., 2015).

Combination Therapies

The potential for Kobutimycin B in combination therapies can be inferred from research on polymyxin B. Studies evaluating the activity and emergence of resistance of polymyxin B in combination with other antibiotics against resistant bacteria suggest a similar potential for Kobutimycin B in combination therapies, particularly in tackling multidrug-resistant infections (Diep et al., 2017).

properties

CAS RN

145458-92-0

Product Name

Kobutimycin B

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate

InChI

InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10-

InChI Key

UHLRWDQYLLEDGJ-GDNBJRDFSA-N

Isomeric SMILES

CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

SMILES

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C

synonyms

5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine
kobutimycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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